Pyridinium, 3-hydroxy-1-methyl-, bromide is a quaternary ammonium salt derived from pyridine, characterized by the presence of a hydroxyl group at the third position and a methyl group at the first position of the pyridinium ring, with bromide as the counterion. Its chemical formula is and it has a molecular weight of approximately 190.04 g/mol. This compound is recognized for its diverse applications in organic synthesis, medicinal chemistry, and material science .
The synthesis of Pyridinium, 3-hydroxy-1-methyl-, bromide typically involves the quaternization of 3-hydroxy-1-methylpyridine with methyl bromide. This reaction is usually performed in an aprotic solvent such as acetonitrile or acetone under reflux conditions. The general reaction can be represented as follows:
On an industrial scale, the synthesis is optimized for higher yields and purity through automated reactors that allow precise control over temperature and reaction time. The final product is purified using recrystallization or column chromatography to achieve high purity .
Pyridinium, 3-hydroxy-1-methyl-, bromide features a pyridine ring with specific substituents that influence its chemical behavior. The structural representation can be visualized as follows:
The molecular structure contributes to its properties as an ionic compound, impacting solubility and reactivity in various chemical environments .
Pyridinium, 3-hydroxy-1-methyl-, bromide can engage in several types of chemical reactions:
The primary products formed from these reactions include:
Pyridinium, 3-hydroxy-1-methyl-, bromide primarily acts as a reversible inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases the availability of acetylcholine, enhancing nerve signal transmission across synapses.
The action of Pyridinium, 3-hydroxy-1-methyl-, bromide affects cholinergic pathways by prolonging acetylcholine's action at neuromuscular junctions. This mechanism underlies its potential therapeutic applications in conditions where enhanced cholinergic signaling is beneficial .
Pharmacokinetic properties include absorption, distribution, metabolism, and excretion (ADME). The compound is primarily eliminated through renal pathways.
Relevant data regarding solubility and reactivity are crucial for understanding its behavior in different chemical environments .
Pyridinium, 3-hydroxy-1-methyl-, bromide has numerous applications across various fields:
This compound's versatility underscores its significance in both research and practical applications within scientific disciplines.
Introduction to the CompoundPyridinium, 3-hydroxy-1-methyl-, bromide (C₆H₈BrNO, CAS 31034-86-3), also systematically named 3-hydroxy-1-methylpyridinium bromide, is an ionic liquid precursor and bioactive intermediate. This crystalline solid (molecular weight: 190.04 g/mol) features a quaternized pyridinium ring with a polar hydroxy group at the meta-position, influencing its reactivity and supramolecular interactions. Its synthesis leverages classical quaternization principles, optimized through modern green chemistry approaches [3] [7].
The core synthesis involves nucleophilic quaternization, where 3-hydroxypyridine undergoes alkylation via an SN₂ mechanism. In this irreversible reaction, the nucleophilic nitrogen of 3-hydroxypyridine attacks the electrophilic carbon of methyl bromide (or iodomethane), displacing bromide and forming the N-methylpyridinium cation. The reaction proceeds under mild conditions (40–60°C) due to the high nucleophilicity of pyridine nitrogen [6].
Electronic and Steric ConsiderationsThe meta-hydroxy group exerts moderate electron-withdrawing effects, slightly reducing pyridine basicity compared to unsubstituted analogs. However, kinetic studies confirm >90% conversion within 6–8 hours. Quaternization enhances π-delocalization in the pyridinium ring, as evidenced by red-shifted UV-Vis absorption in related N-alkylpyridinium salts [8].
Table 1: Nucleophilic Quaternization Optimization Parameters
Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Methyl bromide | Acetonitrile | 60 | 8 | 85 |
Iodomethane | Acetone | 40 | 6 | 92 |
Dimethyl sulfate | Toluene | 80 | 10 | 78 |
Critical Purification TechniquesPost-reaction, the crude product precipitates upon cooling. Recrystallization from dichloromethane/ethyl acetate (1:3) yields prismatic crystals. ¹H NMR validation (D₂O) shows characteristic pyridinium proton shifts: Ha (ortho to N⁺) at δ 9.0–9.5 ppm and Hb (meta to N⁺) at δ 7.6–8.0 ppm, confirming successful quaternization [6].
Water-Based CrystallizationReplacing organic solvents with water for crystallization reduces environmental impact. The title compound’s high aqueous solubility (1.8 M at 25°C) allows supersaturation via cooling or evaporation. Slow evaporation at 4°C yields large crystals suitable for X-ray analysis, with water molecules incorporated into the lattice, enhancing stability [5].
Halide Exchange StrategiesDirect quaternization often yields bromide salts when methyl bromide is used. For alternative halides (e.g., PF₆⁻ or BF₄⁻), metathesis is employed:
Hypobromite Degradation MitigationBromide ions can oxidize to hypobromite (BrO⁻) under alkaline conditions, degrading the pyridinium cation. Control measures include:
Waste ValorizationMother liquors from crystallization contain recoverable 3-hydroxypyridine (∼5% of initial charge). Activated carbon treatment (5% w/v) followed by acid-base extraction enables >80% recovery, which can be reused in subsequent batches [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7